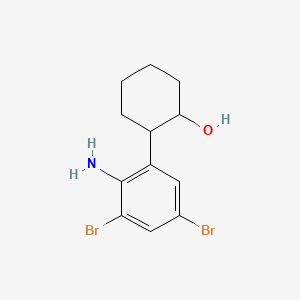
2-(2-Amino-3,5-dibromophenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-3,5-dibromophenyl)cyclohexanol is a chemical compound known for its unique structure and properties. It is derived from 1,3,5-tribromobenzene and is used in various scientific and industrial applications. This compound is characterized by the presence of amino and dibromo groups attached to a phenyl ring, which is further connected to a cyclohexanol moiety .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and a suitable solvent, such as chloroform or methanol, under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(2-Amino-3,5-dibromophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2-Amino-3,5-dibromophenyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and inhibitors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting respiratory diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Amino-3,5-dibromophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in the context of respiratory diseases, it acts as a secretolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved through the stimulation of surfactant synthesis and release by type II pneumocytes, which reduces mucus adhesion and improves transport .
相似化合物的比较
Similar Compounds
- 2-Amino-3,5-dibromobenzyl alcohol
- 1,3,5-Tribromobenzene
- 2-Amino-3,5-dibromophenylmethanol
Uniqueness
Compared to these similar compounds, 2-(2-Amino-3,5-dibromophenyl)cyclohexanol is unique due to its cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C12H15Br2NO |
|---|---|
分子量 |
349.06 g/mol |
IUPAC 名称 |
2-(2-amino-3,5-dibromophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15Br2NO/c13-7-5-9(12(15)10(14)6-7)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4,15H2 |
InChI 键 |
XMVKIMCHCZXJTL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=C(C(=CC(=C2)Br)Br)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
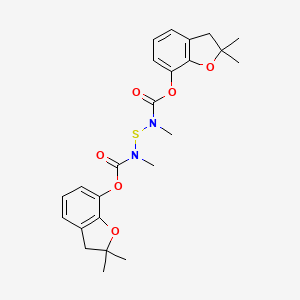
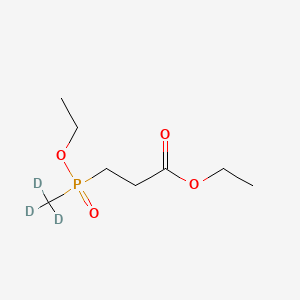
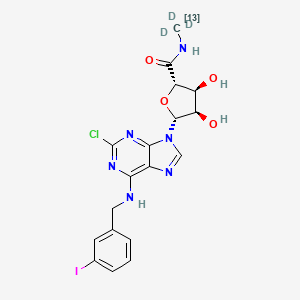
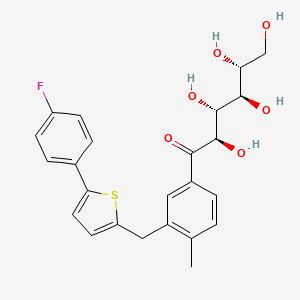
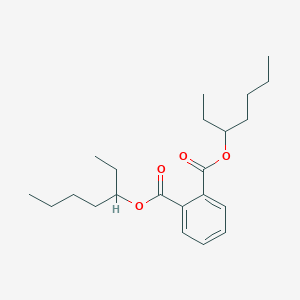
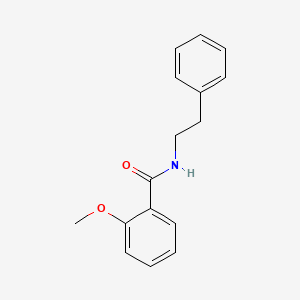


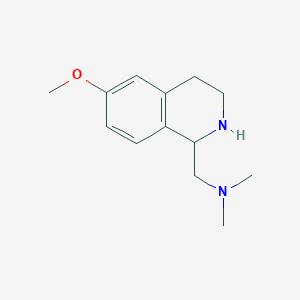
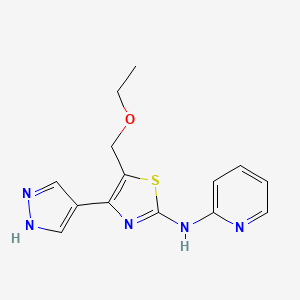
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

